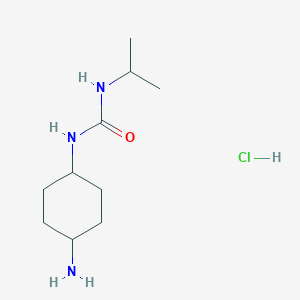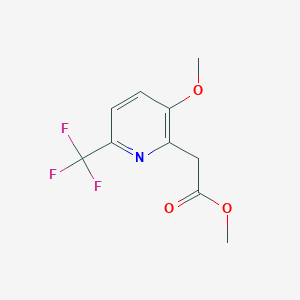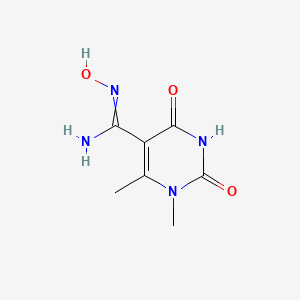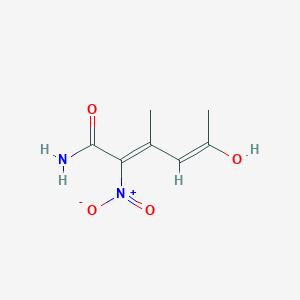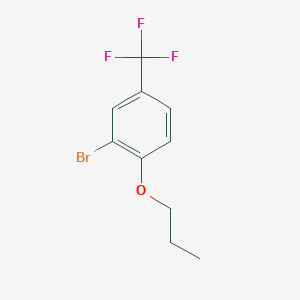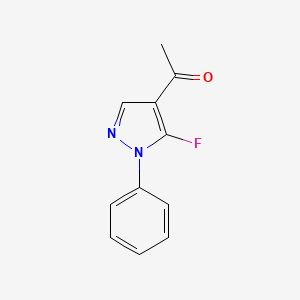
1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Overview
Description
Pyrazole derivatives, such as 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , are often used in medicinal chemistry due to their wide range of biological activities . They can be synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction, followed by the synthesis of pyrazole via oxidative aromatization of pyrazoline .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .
Molecular Structure Analysis
The structure of these compounds is usually confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole derivatives often involve the reaction of α, β-unsaturated ketone with hydrazine derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. For example, the melting point can be determined experimentally . Spectroscopic methods such as FT-IR, HR-MS, 1D and 2D NMR can be used to confirm the structure of the compound .
Scientific Research Applications
Antitumor Activity
The compound has shown potential in antitumor studies. Researchers synthesized derivatives and evaluated their antitumor potential against different cell lines such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), using Fluorouracil as a reference drug . This suggests its utility in developing new cancer therapies.
Anti-inflammatory Properties
Compounds with the 1H-pyrazol moiety have been associated with anti-inflammatory effects. They are considered in the design of new drugs targeting chronic inflammatory diseases . This could lead to the development of novel treatments for conditions like arthritis and other inflammatory disorders.
Antimicrobial Activity
The imidazole ring, which is structurally similar to the 1H-pyrazol ring, is known for its antimicrobial properties. Drugs containing this moiety have been used to treat infectious diseases, suggesting that 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one could also be explored for its antimicrobial potential .
Antileishmanial and Antimalarial Evaluation
Derivatives of the compound have been tested for their antileishmanial and antimalarial activities. The in vitro and in vivo studies against Leishmania aethiopica and Plasmodium berghei, respectively, indicate its potential use in treating parasitic infections .
Chemotaxis in Immune Cells
The compound’s structure is conducive to influencing chemotaxis in immune cells. This property is crucial for the body’s response to infection and injury, and manipulating it can help in managing immune-related diseases .
Synthesis of Heterocyclic Compounds
The 1H-pyrazol ring is a key synthon in the synthesis of various heterocyclic compounds . These compounds have broad applications in pharmaceuticals, demonstrating the compound’s importance in drug development .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(5-fluoro-1-phenylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8(15)10-7-13-14(11(10)12)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYKFHLLVYRMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N=C1)C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene](/img/structure/B1448949.png)
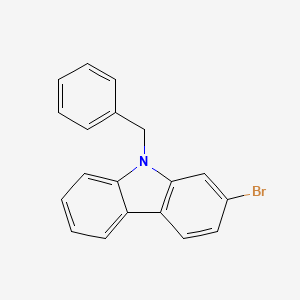
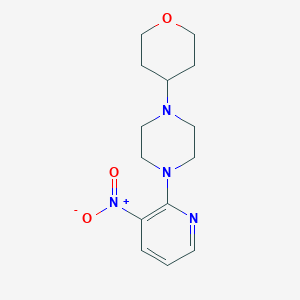
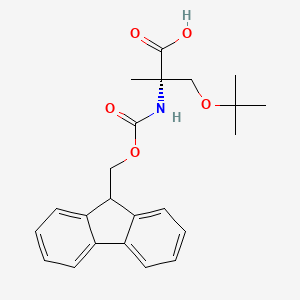
![9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride](/img/structure/B1448955.png)
![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)
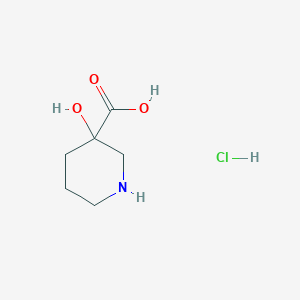
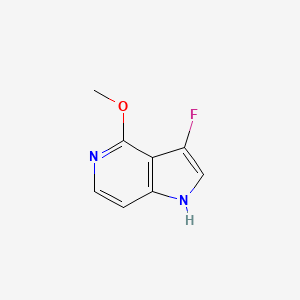
![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)
